molecular formula C8H7N3O3S B2556905 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 873544-80-0

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2556905
CAS RN: 873544-80-0
M. Wt: 225.22
InChI Key: ZRABRYKLQXHAOV-UHFFFAOYSA-N
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Description

“2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O3S and a molecular weight of 225.22 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c1-14-5-3-2-4 (7 (12)13)15-6 (3)11-8 (9)10-5/h2H,1H3, (H,12,13) (H2,9,10,11) . This code provides a detailed representation of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The predicted melting point of this compound is 176.47° C, and its predicted boiling point is approximately 567.4° C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm^3 and a refractive index of n 20D 1.75 .

Scientific Research Applications

Synthesis and Peptidomimetic Applications

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid is utilized as a building block in the synthesis of peptidomimetics. It has been incorporated as an N-terminal moiety in peptide synthesis, both in solution and solid-phase, using various methodologies. This demonstrates its potential in the creation of novel peptide analogues (Bissyris et al., 2005).

Novel Synthesis Methods

Research has focused on developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This includes direct formation techniques and reactions with various amines and acetylating agents, expanding the versatility of these compounds in synthetic chemistry (Santilli et al., 1971).

Biological Activity Research

The synthesis of specific thieno[2,3-d]pyrimidine derivatives and their evaluation for biological activities, such as antibacterial and antifungal properties, has been a significant area of research. This includes investigations into optimal synthesis conditions and the assessment of the compounds' effectiveness against various microorganisms (Sun Xiao-hong, 2012).

Advanced Synthesis Techniques

Advanced synthetic techniques, such as solid-phase synthesis, have been employed to create derivatives of thieno[2,3-d]pyrimidine. These methods provide efficient pathways to synthesize biologically active scaffolds and demonstrate the compound's adaptability in modern synthetic strategies (Seohyeon Ahn & Moon-Kook Jeon, 2021).

Infrared Spectroscopy Studies

Infrared spectroscopy has been used to study this compound and its derivatives. This research provides insights into the molecular structure and properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (J. L. Bogunovic et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could act as a substrate or inhibitor for certain enzymes, given its structural similarity to other pyrimidine derivatives .

properties

IUPAC Name

2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-5-3-2-4(7(12)13)15-6(3)11-8(9)10-5/h2H,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRABRYKLQXHAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=NC(=N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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